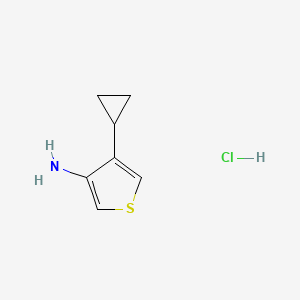

4-cyclopropylthiophen-3-amine hydrochloride

Description

4-Cyclopropylthiophen-3-amine hydrochloride is a bicyclic organic compound featuring a thiophene ring substituted with a cyclopropyl group at the 4-position and an amine group at the 3-position, stabilized as a hydrochloride salt. Its structural features make it a candidate for modulating metabolic stability and target binding in drug discovery .

Properties

IUPAC Name |

4-cyclopropylthiophen-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS.ClH/c8-7-4-9-3-6(7)5-1-2-5;/h3-5H,1-2,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHXXFLOOMEWKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC=C2N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.68 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropylthiophen-3-amine hydrochloride typically involves the following steps:

Cyclopropylation of Thiophene: The thiophene ring is first functionalized with a cyclopropyl group. This can be achieved through a cyclopropanation reaction using reagents like diazomethane or cyclopropylcarbene.

Amination: The cyclopropylthiophene is then subjected to an amination reaction to introduce the amine group at the 3-position. This can be done using ammonia or an amine source under suitable conditions.

Formation of Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the cyclopropyl group or the thiophene ring, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents or alkylating agents can be used under basic or acidic conditions.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Cyclopropylthiophene derivatives, hydrogenated thiophene.

Substitution: Various substituted amines.

Scientific Research Applications

4-Cyclopropylthiophen-3-amine hydrochloride has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound can be used in the study of biological pathways and interactions, especially those involving amine-containing molecules.

Medicine: Potential pharmaceutical applications include its use as an intermediate in the synthesis of drugs with anti-inflammatory, antimicrobial, or anticancer properties.

Industry: It can be utilized in the production of materials with specific electronic or optical properties, given the unique characteristics of the thiophene ring.

Mechanism of Action

The mechanism of action of 4-cyclopropylthiophen-3-amine hydrochloride would depend on its specific application. In a biological context, the amine group can interact with various receptors or enzymes, potentially inhibiting or activating specific pathways. The thiophene ring may also play a role in binding interactions due to its aromatic nature.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between 4-cyclopropylthiophen-3-amine hydrochloride and analogous compounds from the evidence:

Key Research Findings and Implications

Cyclopropane vs. Aromatic Substitutions

- The cyclopropyl group in the target compound contrasts with the fluorophenyl group in [2-(4-fluorophenyl)cyclopropyl]amine HCl. Fluorine’s electronegativity enhances binding affinity in some drug targets (e.g., kinase inhibitors), whereas the cyclopropyl-thiophene system may prioritize metabolic stability due to reduced oxidative susceptibility .

Thiophene vs. Thiazole Heterocycles

- Thiophene (in the target compound) is less basic and less polar than thiazole (in CP-802079 and [3-(4-methyl-thiazol-5-yl)propyl]amine HCl). This difference impacts solubility: thiazole-containing compounds may exhibit better aqueous solubility, critical for oral bioavailability .

Amino Group Positioning and Backbone Variations

- The primary amine in 4-cyclopropylthiophen-3-amine HCl is directly attached to the thiophene ring, unlike LY2409881 HCl, where the amine is part of a piperazine side chain. Piperazine moieties often enhance solubility and serve as hydrogen bond donors in drug-receptor interactions .

Molecular Weight and Complexity

- LY2409881 HCl (546.05 g/mol) and CP-802079 HCl (444.93 g/mol) have higher molecular weights due to extended side chains (e.g., piperazine, chlorophenyl). This may limit their permeability compared to the simpler bicyclic structure of the target compound .

Biological Activity

4-Cyclopropylthiophen-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, mechanisms of action, and biological applications of this compound, supported by data tables and relevant case studies.

Synthesis Pathway:

The synthesis of this compound typically involves several key steps:

- Cyclopropylation of Thiophene: The thiophene ring is functionalized with a cyclopropyl group using reagents like diazomethane or cyclopropylcarbene.

- Amination: The cyclopropylthiophene undergoes amination to introduce the amine group at the 3-position using ammonia or an amine source.

- Formation of Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.

Chemical Structure:

The compound features a thiophene ring substituted with a cyclopropyl group and an amine group, which contributes to its unique reactivity and potential biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Receptor Interaction: The amine group can bind to various receptors, potentially modulating signaling pathways.

- Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic processes in cells.

Biological Applications

This compound has shown promise in several areas:

- Antimicrobial Activity: Research indicates potential inhibitory effects against certain pathogens, suggesting its use as an antimicrobial agent.

- Anticancer Properties: Preliminary studies have highlighted its ability to inhibit cancer cell proliferation, warranting further investigation into its role in cancer therapeutics .

- Anti-inflammatory Effects: The compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase. This finding supports its potential development as an anticancer agent.

Table 2: Efficacy in Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| A549 (Lung) | 10 | Cell cycle arrest at G1 phase |

| HeLa (Cervical) | 12 | Inhibition of proliferation |

Q & A

Basic: What are the common synthetic routes for preparing 4-cyclopropylthiophen-3-amine hydrochloride?

The synthesis typically involves coupling a cyclopropyl group to a thiophene-3-amine scaffold. A plausible route could involve:

- Nucleophilic substitution : Reacting a halogenated thiophene (e.g., 4-bromothiophen-3-amine) with cyclopropylmagnesium bromide under Grignard conditions .

- Reductive amination : Introducing the cyclopropyl moiety via a ketone intermediate, followed by reduction and hydrochloride salt formation .

- Purification : Use recrystallization or column chromatography (e.g., silica gel with dichloromethane/methanol gradients) to isolate the product .

Advanced: How can researchers optimize reaction yields and purity for large-scale synthesis?

- Catalyst screening : Test palladium or copper catalysts for cross-coupling reactions to minimize side products .

- Continuous flow reactors : Improve scalability and control over reaction parameters (e.g., temperature, residence time) compared to batch methods .

- In-line analytics : Implement HPLC or FTIR monitoring to track intermediate formation and adjust conditions dynamically .

Basic: Which analytical techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Confirm cyclopropyl integration (e.g., characteristic 1H NMR splitting patterns for cyclopropane protons) .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion detection) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using C18 columns and UV detection .

Advanced: How can X-ray crystallography or computational modeling resolve structural ambiguities?

- X-ray crystallography : Determine absolute configuration and hydrogen-bonding patterns in the crystalline state .

- Density Functional Theory (DFT) : Predict electronic properties (e.g., amine protonation states) and optimize geometries for docking studies .

- Comparative analysis : Cross-validate computational results with experimental NMR/IR data .

Basic: What biological assays are suitable for initial activity screening?

- Receptor binding assays : Use radiolabeled ligands (e.g., serotonin or dopamine receptors) to evaluate affinity .

- Enzyme inhibition studies : Test against kinases or cytochrome P450 isoforms via fluorometric or colorimetric substrates .

- Cytotoxicity profiling : Screen in cancer cell lines (e.g., MTT assay) to identify therapeutic potential .

Advanced: How do pH and temperature affect the stability of this compound in solution?

- pH stability : Perform accelerated degradation studies at pH 1–13 (simulating gastrointestinal and physiological conditions) using UV-Vis spectrophotometry .

- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures and optimize storage conditions (-20°C under inert gas) .

- Lyophilization : Assess feasibility for long-term storage by comparing degradation rates in lyophilized vs. solution states .

Advanced: How should researchers address contradictions in reported biological data?

- Reproducibility checks : Validate assay protocols across multiple labs (e.g., inter-laboratory studies) .

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .

- Dose-response curves : Ensure linearity across concentrations to rule out off-target effects .

Basic: What safety and regulatory considerations apply to handling this compound?

- Safety protocols : Use fume hoods, gloves, and PPE to avoid inhalation/skin contact (classified as hazardous until further data exists) .

- Waste disposal : Follow EPA guidelines for amine hydrochlorides (neutralize with dilute acid before disposal) .

- Documentation : Maintain ICH-compliant records for preclinical studies, including batch-specific impurity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.